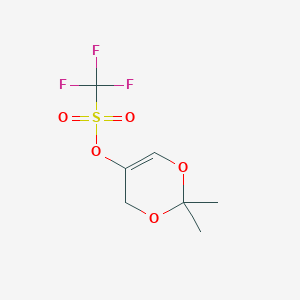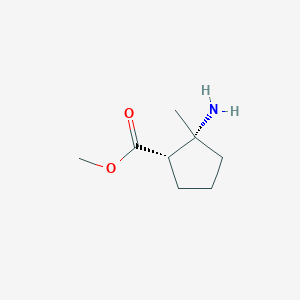![molecular formula C23H25BrN2O2 B13972027 Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an indoline and a piperidine ring, with additional functional groups such as a benzyl group, a bromine atom, and a cyclopropyl group. The presence of these diverse functional groups makes it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multistep reactions. One common approach is the cyclization of a suitable precursor containing the indoline and piperidine moieties. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro linkage.
For example, a typical synthetic route might involve:
Formation of the Indoline Moiety: Starting from an aniline derivative, the indoline ring can be formed through a cyclization reaction.
Introduction of the Bromine Atom: Bromination of the indoline ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Piperidine Ring: The piperidine ring can be synthesized from a suitable precursor, such as a piperidine derivative or through a cyclization reaction involving a primary amine.
Spirocyclization: The final step involves the spirocyclization reaction, where the indoline and piperidine rings are connected through a spiro linkage. This step may require the use of a catalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole Derivatives: Compounds with a spiro linkage between an indoline and another ring system.
Spirooxindole Derivatives: Compounds with a spiro linkage involving an oxindole moiety.
Spiropyran Derivatives: Compounds with a spiro linkage involving a pyran ring.
Uniqueness
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H25BrN2O2 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
benzyl 5-bromo-2-cyclopropylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H25BrN2O2/c24-18-8-9-20-19(14-18)23(21(25-20)17-6-7-17)10-12-26(13-11-23)22(27)28-15-16-4-2-1-3-5-16/h1-5,8-9,14,17,21,25H,6-7,10-13,15H2 |
Clé InChI |
HNKZEWVJLBCASP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)C5=C(N2)C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


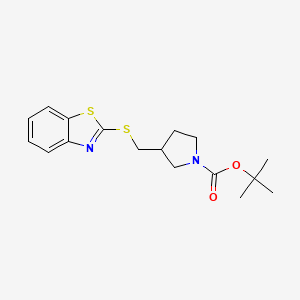
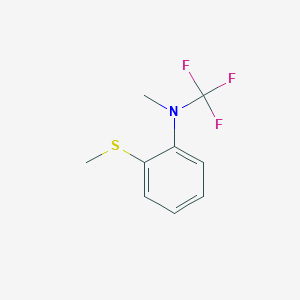
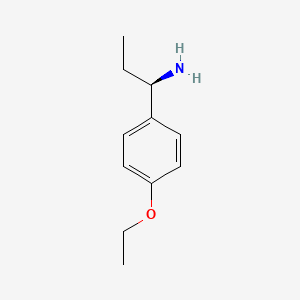
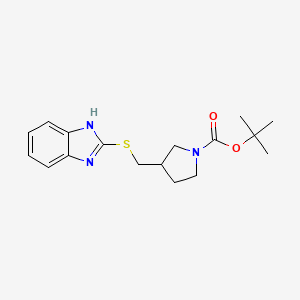
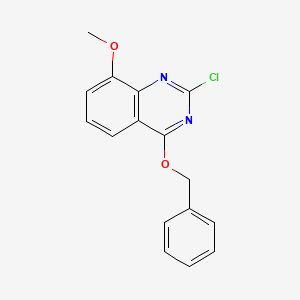

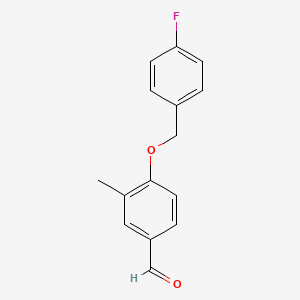

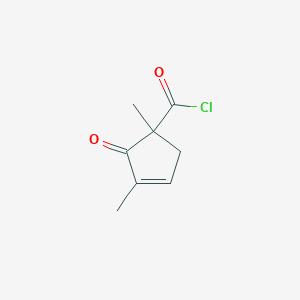
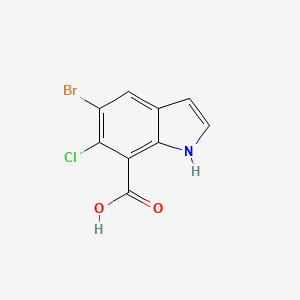

![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
